(Z)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one
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Overview
Description
(Z)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzylidene group attached to an isoxazolidinone ring, with tert-butyl and hydroxy substituents enhancing its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-methylisoxazolidin-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of the hydroxy group. It may also serve as a model compound for studying the interactions of similar molecules with biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products. Its stability and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with target molecules, while the benzylidene and isoxazolidinone moieties can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one: Lacks the (Z)-configuration.
4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-ethylisoxazolidin-3-one: Has an ethyl group instead of a methyl group.
4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-thione: Contains a thione group instead of a carbonyl group.
Uniqueness
(Z)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one is unique due to its (Z)-configuration, which can influence its reactivity and interactions with other molecules. The presence of tert-butyl groups also enhances its stability and makes it distinct from similar compounds.
Properties
Molecular Formula |
C19H27NO3 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
(4Z)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-methyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C19H27NO3/c1-18(2,3)14-9-12(8-13-11-23-20(7)17(13)22)10-15(16(14)21)19(4,5)6/h8-10,21H,11H2,1-7H3/b13-8- |
InChI Key |
OTOTVZIIINPDEE-JYRVWZFOSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/CON(C2=O)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CON(C2=O)C |
Origin of Product |
United States |
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